2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl3N2O4S/c1-19-7-13-23(14-8-19)38(35,36)33(17-28(34)32-22-11-9-21(29)10-12-22)26-16-27(25(31)15-24(26)30)37-18-20-5-3-2-4-6-20/h2-16H,17-18H2,1H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGQWMAHESKAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide (CAS No. 338961-84-5) is a complex organic molecule with significant potential biological activity. This article explores its pharmacological properties, mechanisms of action, and applications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C28H22Cl4N2O4S
- Molar Mass : 624.36 g/mol
- Functional Groups : The compound features a sulfonamide group, chlorinated phenyl groups, and a benzyloxy substituent, which contribute to its reactivity and biological activity.
Structural Representation
| Feature | Description |
|---|---|
| Sulfonamide Group | Known for antibacterial properties and enzyme inhibition. |
| Chlorinated Phenyls | Enhance biological activity through increased lipophilicity and reactivity. |
| Benzyloxy Substituent | May influence pharmacokinetics and bioavailability. |
Antibacterial Properties
Compounds with sulfonamide structures have been widely studied for their antibacterial activity. Research indicates that derivatives similar to this compound exhibit significant efficacy against various Gram-positive bacteria. For instance, compounds within this class have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE) and urease:
- AChE Inhibition : Compounds in this category have shown strong inhibitory effects, which may be beneficial in treating neurodegenerative diseases.
- Urease Inhibition : The compound exhibits strong urease inhibitory activity, which is relevant in managing urinary tract infections .
The biological mechanisms underlying the activity of this compound can be attributed to:
- Competitive Inhibition : The compound likely inhibits specific enzymes by competing with substrates, as suggested by docking studies .
- Metal Chelation : Some studies suggest that the presence of certain functional groups allows for metal ion chelation, which can enhance neuroprotective effects .
Case Studies
- Neuroprotective Effects : A study indicated that similar compounds exhibit neuroprotective effects through antioxidant mechanisms and the inhibition of neuroinflammation .
- Anti-inflammatory Activity : Research has highlighted the anti-inflammatory potential of sulfonamide derivatives, making them candidates for further development in inflammatory disease contexts .
Table of Biological Activities
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and similarities between the target compound and analogs:
Stability and Reactivity
Drug-Likeness and Pharmacokinetics
- Lipophilicity : The target compound’s benzyloxy and dichloro groups likely result in a high logP (>5), reducing aqueous solubility but enhancing membrane permeability. Smaller analogs (e.g., ) with methoxy groups have lower logP values, favoring solubility.
- Analogs like (438 g/mol) are more drug-like.
Q & A
Q. What are the optimal synthetic routes for preparing 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves sequential functionalization of the quinoline core and sulfonyl-aniline intermediates. Key steps include:
- Nucleophilic substitution of chloro groups with benzyloxy or sulfonyl moieties under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the 4-chlorophenylacetamide group, requiring palladium catalysts and ligand optimization .
Yield optimization strategies:- Use anhydrous solvents and inert atmospheres to minimize hydrolysis of sulfonyl chloride intermediates.
- Employ high-resolution LC-MS to monitor intermediate purity and adjust stoichiometry dynamically .
- Scale-up challenges: Transition from batch to flow chemistry for exothermic steps like sulfonation .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., distinguishing 2,4-dichloro vs. 3,5-dichloro isomers via coupling patterns) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (mass error < 2 ppm) and fragmentation analysis to detect synthetic byproducts .
- HPLC-PDA : Reverse-phase C18 columns with gradient elution (ACN/water + 0.1% TFA) to assess purity (>98% for biological assays) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric clashes in the sulfonyl-aniline region .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In vitro assays : Prioritize kinase inhibition (e.g., EGFR, VEGFR2) due to the sulfonylacetamide pharmacophore. Use ATP-binding site competition assays with recombinant enzymes .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations via nonlinear regression .
- Solubility considerations : Pre-dissolve in DMSO (≤0.1% final concentration) and validate vehicle effects using negative controls .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methylphenylsulfonyl group influence the compound’s reactivity and target binding?
Methodological Answer:
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions near the sulfonyl group that may interact with kinase catalytic lysines .
- Comparative SAR studies : Synthesize analogs with bulkier (e.g., 4-tert-butylphenyl) or electron-rich (e.g., 4-methoxyphenyl) sulfonyl groups. Assess changes in inhibitory potency via enzyme kinetics (Km/Vmax shifts) .
- Crystallographic evidence : Resolve co-crystal structures with target proteins to visualize hydrogen bonding between the sulfonyl oxygen and active-site residues .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-analysis : Normalize data using standardized metrics (e.g., % inhibition at 10 µM vs. IC₅₀) and exclude studies with purity <95% .
- Experimental replication : Validate conflicting results (e.g., divergent IC₅₀ values) under controlled conditions (same cell passage number, assay temperature, and readout time) .
- Proteomic profiling : Use phospho-antibody arrays to identify off-target effects that may explain discrepancies in cellular vs. enzymatic assays .
Q. How can environmental stability and degradation pathways of this compound be evaluated?
Methodological Answer:
- Hydrolytic stability : Incubate in buffers (pH 3–9) at 37°C for 48h; monitor degradation via UPLC-TOF-MS. The benzyloxy group is prone to acid-catalyzed cleavage, generating 2,4-dichlorophenol byproducts .
- Photodegradation : Expose to UV-A/UV-B light (300–400 nm) in a solar simulator; identify quinone-like oxidation products using HRMS/MS .
- Ecotoxicity : Use OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia immobilization) to assess acute effects. Correlate toxicity with logP values (predicted ~3.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
